

Spectroscopic Profile of 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydroxy-3-isopropyl-6-methylbenzoic acid

Cat. No.: B1200341

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Hydroxy-3-isopropyl-6-methylbenzoic acid**. Due to the limited availability of experimentally derived public data for this specific molecule, this guide presents predicted values based on established spectroscopic principles and data from structurally similar compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a detailed analysis of its expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Data Presentation

The predicted spectroscopic data for **2-Hydroxy-3-isopropyl-6-methylbenzoic acid** is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted, 400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.5	br s	1H	-COOH
~9.5	br s	1H	Ar-OH
~7.25	d, $J \approx 8.0$ Hz	1H	H-5
~6.80	d, $J \approx 8.0$ Hz	1H	H-4
~3.30	sept, $J \approx 7.0$ Hz	1H	-CH(CH ₃) ₂
~2.50	s	3H	Ar-CH ₃
~1.25	d, $J \approx 7.0$ Hz	6H	-CH(CH ₃) ₂

J = coupling constant in Hertz

¹³C NMR (Carbon-13 NMR) Data (Predicted, 100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
~175	-COOH
~160	C-2
~140	C-6
~138	C-3
~125	C-5
~122	C-4
~115	C-1
~28	-CH(CH ₃) ₂
~23	-CH(CH ₃) ₂
~20	Ar-CH ₃

Infrared (IR) Spectroscopy

FT-IR Data (Predicted, KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200-2500	Broad	O-H stretch (Carboxylic acid)
~3200	Broad	O-H stretch (Phenol)
~2960	Medium	C-H stretch (Aliphatic)
~1680	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium-Strong	C=C stretch (Aromatic)
~1250	Strong	C-O stretch (Phenol)
~920	Broad	O-H bend (Carboxylic acid dimer)

Mass Spectrometry (MS)

MS Data (Predicted, Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
194	80	[M] ⁺ (Molecular Ion)
179	100	[M - CH ₃] ⁺
151	40	[M - C ₃ H ₇] ⁺
133	60	[M - COOH - H ₂ O] ⁺

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **2-Hydroxy-3-isopropyl-6-methylbenzoic acid** are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ^1H NMR, accurately weigh 5-10 mg of the sample, and for ^{13}C NMR, weigh 20-50 mg.^[1] The sample should be dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl_3), in a clean, dry vial.^[1] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution. Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm and cap it securely.^[1]

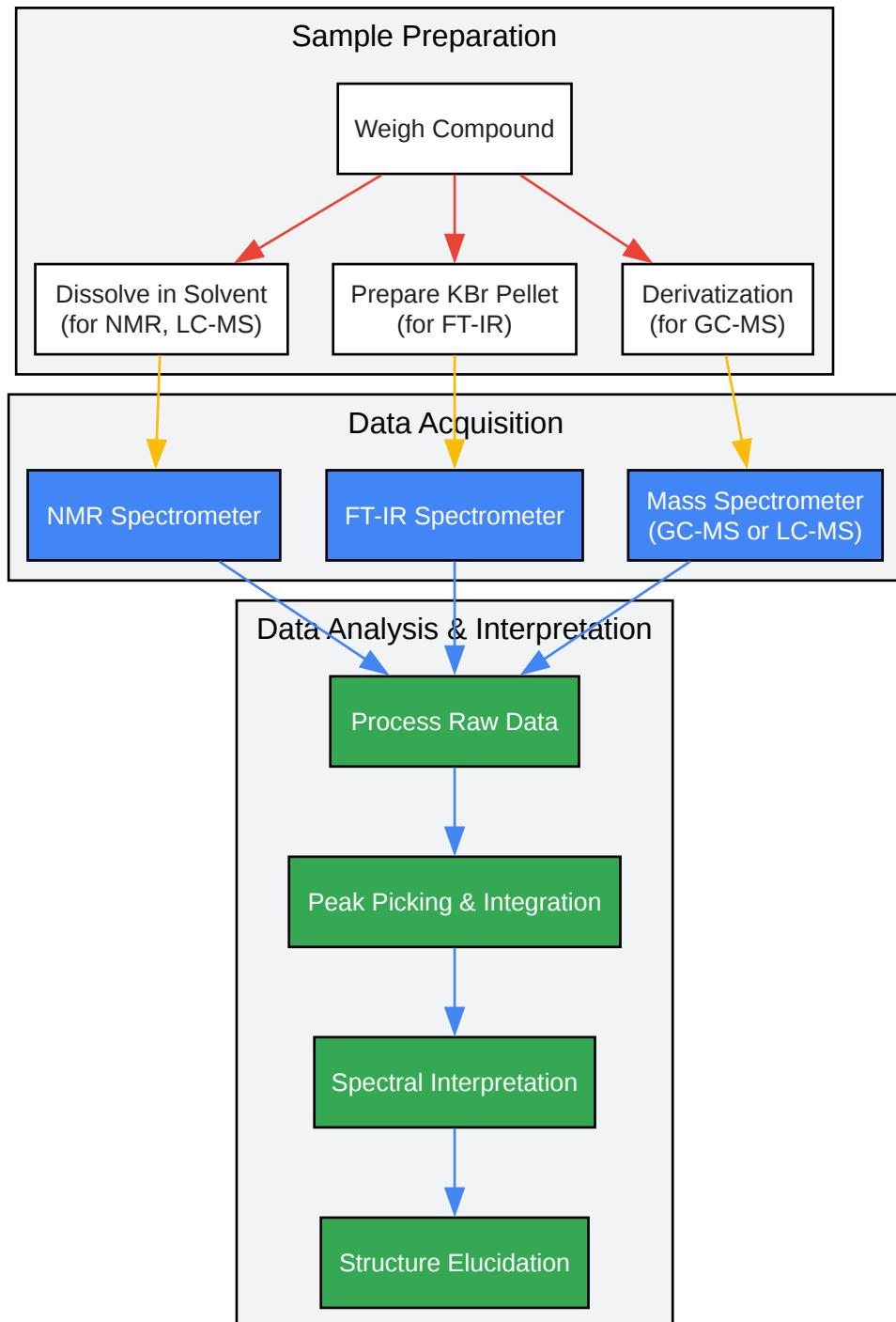
Data Acquisition: The NMR tube is placed into a spinner turbine and its depth is adjusted using a gauge. The sample is then inserted into the NMR spectrometer.^[1] The instrument's software is used to lock onto the solvent signal, and the magnetic field is shimmed to achieve homogeneity. For a standard ^1H experiment, parameters such as the pulse angle, acquisition time, and relaxation delay are set. For ^{13}C NMR, broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.^[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

Sample Preparation: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.^[3] Mix the ground sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.^[3] The KBr acts as an IR-transparent matrix.^[3] This mixture is then placed into a pellet die and high pressure is applied using a hydraulic press to form a clear, transparent pellet.^[3]

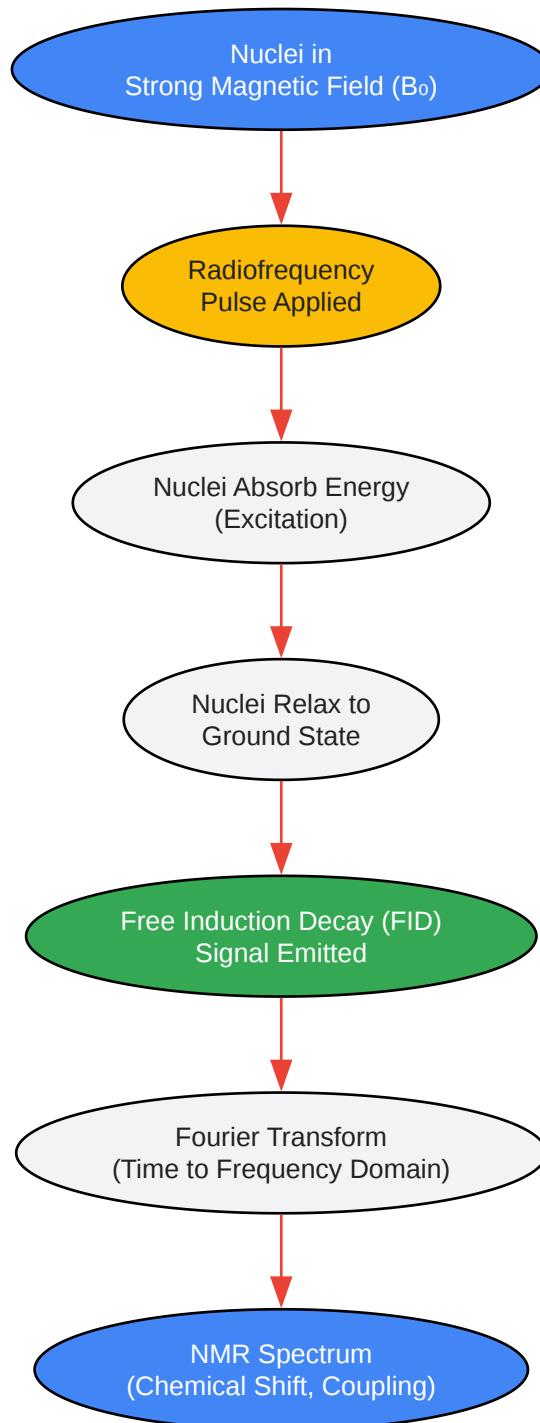
Data Acquisition: A background spectrum of a blank KBr pellet is first recorded to account for any atmospheric and instrumental contributions.^[4] The KBr pellet containing the sample is then placed in the sample holder of the FT-IR spectrometer. The infrared beam is passed through the sample, and the transmitted radiation is measured by a detector.^[4] The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)


Sample Preparation and Analysis (GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), organic acids often require derivatization to increase their volatility and thermal stability.^[5] A common method is silylation. The dried sample is treated with a silylating agent (e.g., BSTFA) and heated to convert the acidic protons of the hydroxyl and carboxyl groups into trimethylsilyl ethers and esters, respectively.^[5]

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column.[6] The separated components elute from the column and enter the mass spectrometer.[6] In the ion source, molecules are typically ionized by electron impact (EI), causing fragmentation. The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.[6] A full scan is typically collected between 50 and 550 amu.[6]

Mandatory Visualization


The following diagrams illustrate key workflows in the spectroscopic analysis of chemical compounds.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

NMR Signal Generation Pathway

[Click to download full resolution via product page](#)

Caption: NMR signal generation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.latech.edu [chem.latech.edu]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. jascoinc.com [jascoinc.com]
- 5. benchchem.com [benchchem.com]
- 6. metbio.net [metbio.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxy-3-isopropyl-6-methylbenzoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200341#spectroscopic-data-of-2-hydroxy-3-isopropyl-6-methylbenzoic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com